molecular formula C13H19BO4 B14779813 (3-Formyl-2-isopropoxy-5-isopropylphenyl)boronic acid

(3-Formyl-2-isopropoxy-5-isopropylphenyl)boronic acid

Cat. No.: B14779813
M. Wt: 250.10 g/mol
InChI Key: AKGILBSJKBLJCM-UHFFFAOYSA-N
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Description

(3-Formyl-2-isopropoxy-5-isopropylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with formyl, isopropoxy, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Formyl-2-isopropoxy-5-isopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to handle large-scale reactions efficiently. These processes often use automated systems to control reaction parameters precisely, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Formyl-2-isopropoxy-5-isopropylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

(3-Formyl-2-isopropoxy-5-isopropylphenyl)boronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling. These biaryl compounds are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine

In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. The formyl group in this compound allows for further functionalization, making it a versatile building block for designing biologically active molecules .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of (3-Formyl-2-isopropoxy-5-isopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Formyl-2-isopropoxy-5-isopropylphenyl)boronic acid is unique due to the presence of both isopropoxy and isopropyl groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s solubility and stability, making it suitable for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C13H19BO4

Molecular Weight

250.10 g/mol

IUPAC Name

(3-formyl-5-propan-2-yl-2-propan-2-yloxyphenyl)boronic acid

InChI

InChI=1S/C13H19BO4/c1-8(2)10-5-11(7-15)13(18-9(3)4)12(6-10)14(16)17/h5-9,16-17H,1-4H3

InChI Key

AKGILBSJKBLJCM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1OC(C)C)C=O)C(C)C)(O)O

Origin of Product

United States

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